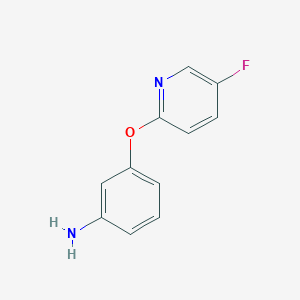![molecular formula C9H7N3O2 B2410774 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one CAS No. 1344359-26-7](/img/structure/B2410774.png)
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.174. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- CPP a été étudié pour ses propriétés électrooptiques. L'analyse computationnelle révèle une énergie d'excitation de 326 nm (3,8 eV) et un écart HOMO-LUMO d'environ 4 eV. Ces propriétés suggèrent son utilisation potentielle dans les dispositifs optiques non linéaires .
- En raison de sa similarité structurale avec les bases nucléiques, CPP et les composés apparentés peuvent agir comme des métabolites. Cette propriété les rend potentiellement utiles comme agents antiviraux et antitumoraux .
- De nouveaux dérivés de CPP avec des motifs adamantane ont été synthétisés. Ces composés pourraient servir de candidats de tête pour les fongicides à base de pyridine .
Optique non linéaire
Activité antitumorale et antivirale
Développement de fongicides
Propriétés antimicrobiennes
Mécanisme D'action
Target of Action
Similar compounds have been found to targetPeroxisome Proliferator-Activated Receptor alpha (PPAR-α) and have shown antimicrobial activity against various bacterial and fungal strains .
Mode of Action
Similar compounds have been found to act asagonists of PPAR-α , a receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism. These compounds may bind to PPAR-α, activating it and leading to changes in gene expression . Additionally, these compounds have demonstrated antimicrobial activity, suggesting they may interact with targets in microbial cells to inhibit growth .
Biochemical Pathways
Activation of ppar-α can influence several metabolic pathways, including those involved in lipid metabolism and inflammation . The antimicrobial activity of similar compounds suggests they may interfere with essential biochemical pathways in microbial cells .
Result of Action
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one and similar compounds have demonstrated promising antimicrobial properties . They have been found effective against various bacterial and fungal strains, including C. albicans, A. clavatus, E. coli, and P. aeruginosa . Additionally, similar compounds have shown potential as PPAR-α agonists , suggesting they may have therapeutic potential in conditions where modulation of PPAR-α is beneficial .
Propriétés
IUPAC Name |
1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6(13)9-11-8(12-14-9)7-3-2-4-10-5-7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPUKADLLHSEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NO1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2410692.png)
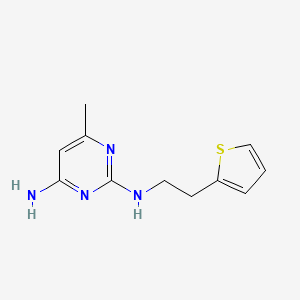
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2410695.png)
![3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2410697.png)

![4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2410701.png)
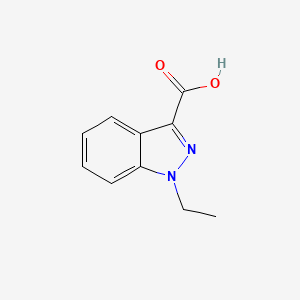
![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)
![3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2410706.png)
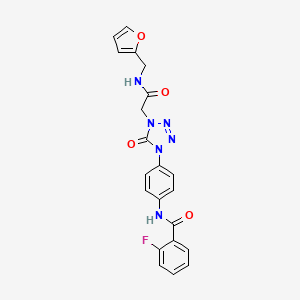
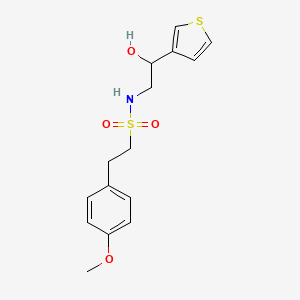
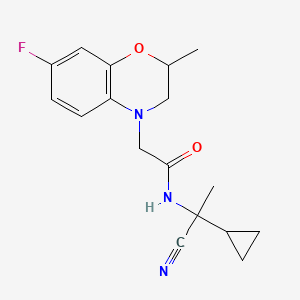
![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)
